2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring and a sulfanyl group. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,5-d]pyrimidine ring system is a fused ring structure that is common in many biologically active compounds .Wissenschaftliche Forschungsanwendungen
Potential Antiasthma Agents
Compounds with a triazolopyrimidine structure have been evaluated for their activity as mediator release inhibitors, which could be beneficial in developing antiasthma medications. These compounds were synthesized through a series of reactions starting from arylamidines and evaluated using the human basophil histamine release assay (Medwid et al., 1990).
Amplifiers of Phleomycin
Certain triazolopyrimidine derivatives have shown activity as amplifiers of phleomycin against E. coli, indicating potential use in enhancing the efficacy of existing antibiotics. These compounds were synthesized by alkylating specific triazolopyrimidine thiones, which were then evaluated for their antibacterial activities (Brown et al., 1978).
Radioligands for PET Imaging
Radiosynthesis of compounds based on the pyrazolopyrimidineacetamide structure, specifically designed for PET imaging of the translocator protein (18 kDa), has been reported. Such compounds are useful in neuroimaging, highlighting their potential application in medical diagnostics and research into neurological diseases (Dollé et al., 2008).
A2A Adenosine Receptor Probes
Pyrazolotriazolopyrimidinamines have been synthesized as high-affinity antagonists for the A2A adenosine receptor, demonstrating potential utility in studying receptor pharmacology and developing therapeutics for conditions mediated by this receptor (Kumar et al., 2011).
Anticancer and Antiproliferative Activity
Modifications to compounds with a triazolopyridine structure have shown remarkable anticancer effects and reduced toxicity, highlighting the potential of such molecules in cancer therapy. This research involved synthesizing derivatives and evaluating their antiproliferative activities against human cancer cell lines (Wang et al., 2015).
Wirkmechanismus
Target of Action
The compound, also known as “2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide” or “AB00672175-01”, primarily targets the Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in regulating protein stability and is closely associated with the occurrence and development of various malignant tumors .
Mode of Action
The compound interacts with its target, USP28, by reversibly binding to it . This interaction directly affects the protein levels of USP28, leading to significant inhibition of its activity . The compound shows selectivity over other proteins such as monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of USP28 by the compound affects the lysine methylation process, which is pivotal in gene expression regulation . This disruption can lead to the inhibition of cancer cell proliferation and migration .
Result of Action
Upon treatment with the compound, the activity of USP28 in cancer cells can be significantly inhibited . This inhibition results in suppressed cell migration ability , potentially leading to the prevention of cancer metastasis. Furthermore, the compound has been reported to exhibit antiproliferative activities against various human cancer cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-5-4-7-15(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-6-2-3-8-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKWYJGLUCOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.